2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol
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Overview
Description
2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl group substituted with two methyl groups and an amino group, attached to a butanol chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,3-dimethylcyclohexylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,3-Dimethylcyclohexyl)amino]ethanol
- 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol
- 2-[(3,3-Dimethylcyclohexyl)amino]pentan-1-ol
Uniqueness
2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-[(3,3-dimethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-10(9-14)13-11-6-5-7-12(2,3)8-11/h10-11,13-14H,4-9H2,1-3H3 |
InChI Key |
BQYRUDJLPZPQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCCC(C1)(C)C |
Origin of Product |
United States |
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